1-Ethynyl-2,3,5-trifluorobenzene
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Overview
Description
1-Ethynyl-2,3,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with three fluorine atoms at the 2, 3, and 5 positions
Preparation Methods
The synthesis of 1-Ethynyl-2,3,5-trifluorobenzene typically involves the Sonogashira-Hagihara coupling reaction. This method employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an alkyne. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-Ethynyl-2,3,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethynyl-2,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atoms can engage in hydrogen bonding and other electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
1-Ethynyl-2,3,5-trifluorobenzene can be compared with other ethynyl-substituted fluorobenzenes, such as:
5-Ethynyl-1,2,3-trifluorobenzene: Similar structure but different fluorine substitution pattern.
1-Ethynyl-2,4-difluorobenzene: Lacks one fluorine atom compared to this compound.
1-Ethynyl-3,5-difluorobenzene: Another variant with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-ethynyl-2,3,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZSCSYWRXSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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